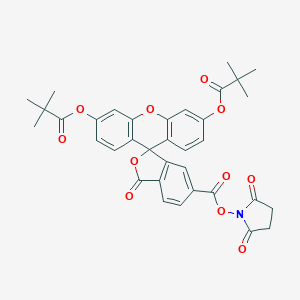

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

Overview

Description

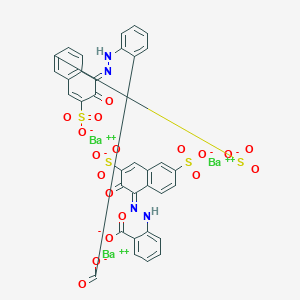

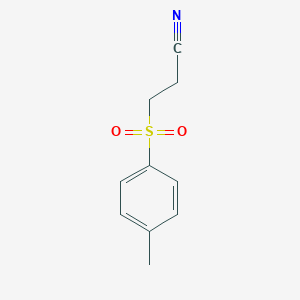

“2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol” is a saturated alcohol that is widely used as a protecting group in organic synthesis. It has a CAS Number of 139356-37-9 and a molecular weight of 386.72 . The molecule contains a total of 67 bonds, including 25 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule has a complex structure with a six-membered ring at its core. This ring is substituted with two tert-butyldimethylsilyloxy groups at the 3 and 5 positions. The molecule also contains an ethylidene group attached to the 2 position of the cyclohexane ring, and a hydroxyl group attached to the ethylidene group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a refrigerator to maintain its stability .Scientific Research Applications

Asymmetric Synthesis and Chemical Intermediates

- The compound has been used in the asymmetric synthesis of various stereoisomers. For instance, it has been employed in the synthesis of (4R,5S)- and (4S,5R)-4,5-bis(tert-butyldimethylsilyloxy)cyclohex-2-enone, which are useful intermediates in chemical synthesis (O’Brien & Poumellec, 1998).

Catalysis and Chemical Reactions

- The compound has been involved in studies examining the reactivity of silyl-substituted bisketenes, demonstrating its potential use in various chemical reactions (Zhao, Allen, & Tidwell, 1993). Additionally, it has been used in catalytic processes like the enantioselective epoxidation, which is crucial in creating specific stereoisomers of compounds (Larrow & Jacobsen, 2003).

Synthesis of Chiral Intermediates and Pharmaceuticals

- It serves as a key intermediate in the synthesis of chiral pharmaceutical compounds. For example, its derivatives have been used in the synthesis of potential antiviral agents (Akella & Vince, 1996). Furthermore, it is involved in the production of (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a crucial chiral intermediate for certain medications (Yu, Li, Lu, & Zheng, 2018).

Structural and Molecular Studies

- The compound has been a subject of structural investigation in various chemical contexts, aiding in the understanding of molecular conformations and interactions (Liu, Shi, Xu, & Li, 2013).

Biomedical Research and Luminescence Studies

- It has been used in the synthesis of Eu(III)-based complexes with potential applications in the biomedical field due to its efficient energy transfer capabilities (Piccinelli, Rosa, Zanzoni, & Bettinelli, 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name |

2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSSQNPZARKZPC-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCO)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133899 | |

| Record name | 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol | |

CAS RN |

139356-37-9 | |

| Record name | 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139356-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)